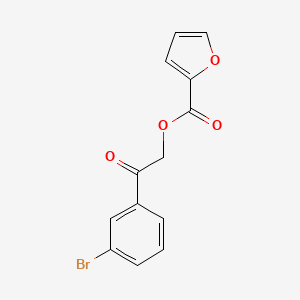
2-(3-bromophenyl)-2-oxoethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-2-oxoethyl 2-furoate is a chemical compound that belongs to the group of furoic acid derivatives. It is a synthetic compound that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl 2-furoate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. The compound may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis. The compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to decreased cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-bromophenyl)-2-oxoethyl 2-furoate in lab experiments is its high yield of synthesis and ease of purification. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations of using the compound is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, making it challenging to use in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-bromophenyl)-2-oxoethyl 2-furoate. One of the primary areas of research is the development of novel cancer therapies based on the compound. Researchers are also investigating the mechanism of action of the compound to better understand its anti-tumor activity. Additionally, there is interest in developing analogs of the compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. The compound has anti-tumor activity against various cancer cell lines and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While the compound has several advantages for lab experiments, its toxicity remains a limitation. Future research on the compound is focused on developing novel cancer therapies and understanding its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-2-oxoethyl 2-furoate involves the reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through Claisen-Schmidt condensation, followed by cyclization to form the desired product. The yield of the synthesis is typically high, and the compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-2-oxoethyl 2-furoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research is cancer treatment. Studies have shown that the compound has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research.
Propiedades
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4/c14-10-4-1-3-9(7-10)11(15)8-18-13(16)12-5-2-6-17-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWBAAKKKHEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)COC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


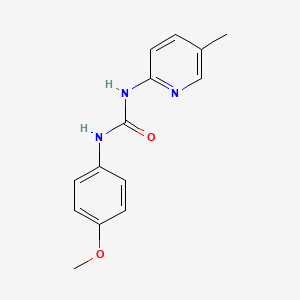
![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
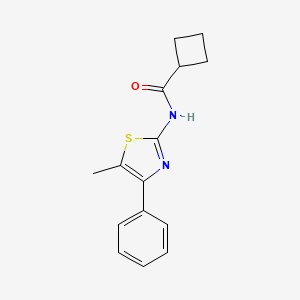
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
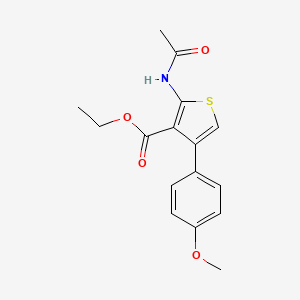
![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)
![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)

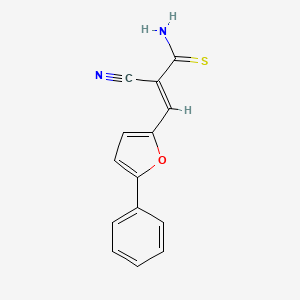

![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)